

An In-depth Technical Guide to Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate

Cat. No.: B1229165

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate is a heterocyclic organic compound featuring a thiazole ring substituted with a nitrophenyl group and an ethyl carboxylate group. Thiazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of **Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate**, serving as a vital resource for professionals in research and drug development.

Physicochemical Properties

The fundamental physicochemical properties of **Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate** are summarized below. While experimental data for some properties are not readily available in public literature, the known values are provided.

Property	Value	Source
Molecular Formula	$C_{12}H_{10}N_2O_4S$	Chem-Impex[1]
Molecular Weight	278.29 g/mol	Chem-Impex[1]
CAS Number	78979-64-3	Chem-Impex[1]
Appearance	Light green solid	Chem-Impex[1]
Purity	$\geq 98\%$ (HPLC)	Chem-Impex[1]
Storage Conditions	Store at 0-8 °C	Chem-Impex[1]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	
pKa	Not available	
logP	Not available	

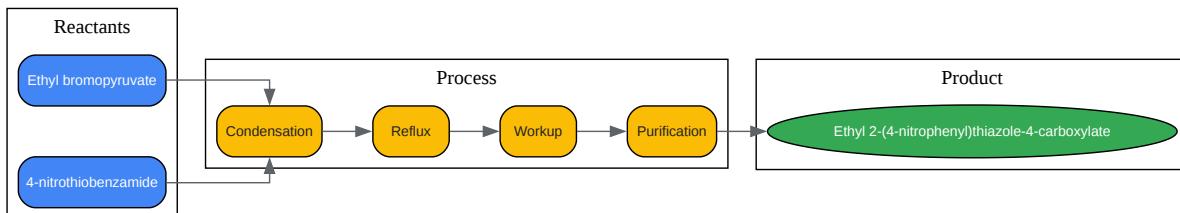
Synthesis

The primary method for the synthesis of **Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate** is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α -haloketone. For the synthesis of the title compound, 4-nitrothiobenzamide and ethyl bromopyruvate are the key starting materials.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a plausible method for the synthesis of **Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate** based on the general principles of the Hantzsch thiazole synthesis.

Materials:


- 4-nitrothiobenzamide
- Ethyl bromopyruvate

- Ethanol (absolute)
- Sodium bicarbonate (NaHCO₃)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrothiobenzamide (1 equivalent) in absolute ethanol.
- Addition of Reagents: To the stirred solution, add ethyl bromopyruvate (1 equivalent) dropwise at room temperature.
- Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
- Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
- Washing: Combine the organic layers and wash with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure **Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate**.

Logical Workflow for Hantzsch Thiazole Synthesis:

[Click to download full resolution via product page](#)

Caption: Workflow of the Hantzsch synthesis for the target compound.

Characterization

The structure and purity of the synthesized **Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate** can be confirmed using various spectroscopic techniques.

Spectroscopic Data

While specific experimental spectra for the title compound are not widely published, the expected characteristic signals are outlined below based on the analysis of similar structures.

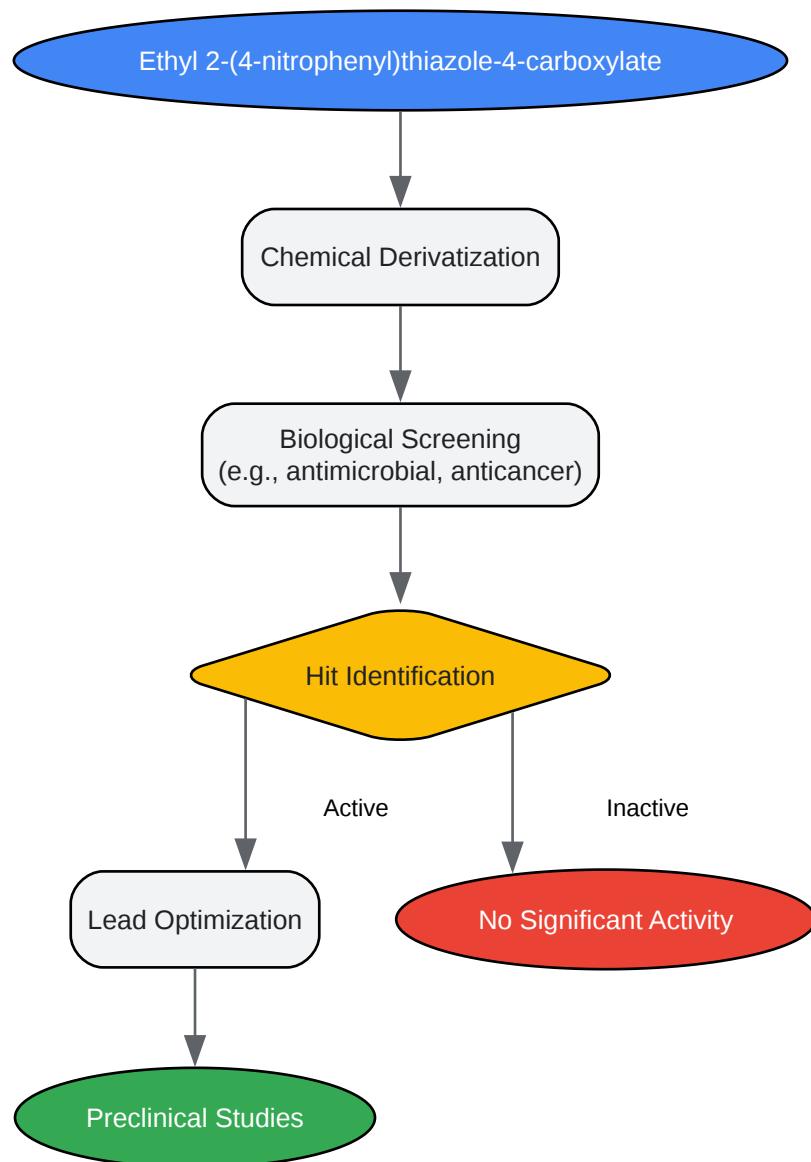
¹H NMR (Proton Nuclear Magnetic Resonance):

- Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the protons on the 4-nitrophenyl ring.
- Thiazole Proton: A singlet for the proton at the 5-position of the thiazole ring (typically δ ~8.0 ppm).
- Ethyl Ester Protons: A quartet for the methylene (-CH₂-) protons (typically δ 4.0-4.5 ppm) and a triplet for the methyl (-CH₃) protons (typically δ 1.0-1.5 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

- Carbonyl Carbon: A signal in the downfield region (typically δ 160-170 ppm) for the ester carbonyl carbon.
- Aromatic and Thiazole Carbons: Multiple signals in the aromatic region (typically δ 120-150 ppm) corresponding to the carbons of the nitrophenyl and thiazole rings.
- Ethyl Ester Carbons: Signals for the methylene (-CH₂-) carbon (typically δ ~60 ppm) and the methyl (-CH₃) carbon (typically δ ~14 ppm).

IR (Infrared) Spectroscopy:


- C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ corresponding to the ester carbonyl group.
- N-O Stretch: Strong absorption bands for the nitro group (NO₂) typically around 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).
- C=N and C=C Stretches: Absorption bands in the 1500-1650 cm⁻¹ region corresponding to the thiazole and phenyl rings.
- C-O Stretch: An absorption band for the ester C-O bond around 1100-1300 cm⁻¹.

Potential Applications and Signaling Pathways

Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate serves as a versatile intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.^[1] The thiazole nucleus is a common scaffold in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.

While specific signaling pathways involving **Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate** have not been elucidated, its structural motifs suggest potential interactions with various biological targets. The nitrophenyl group can be a key pharmacophore in certain enzyme inhibitors, and the thiazole ring is known to interact with various receptors and enzymes. Further research is required to explore the specific biological activities and mechanisms of action of this compound and its derivatives.

Diagram of Potential Research and Development Logic:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1229165#physicochemical-properties-of-ethyl-2-4-nitrophenyl-thiazole-4-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com